3-(2H-1,3-benzodioxol-5-yl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole
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Description
3-(2H-1,3-benzodioxol-5-yl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H14N2O6S and its molecular weight is 374.37. The purity is usually 95%.
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Biological Activity
The compound 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole is part of a class of oxadiazole derivatives known for their diverse biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H15N3O5S
- CAS Number : Not available
Synthesis
The synthesis of oxadiazole derivatives typically involves the reaction of hydrazides with carboxylic acids or their derivatives. For this specific compound, the synthesis may follow these general steps:
- Formation of Benzodioxole Moiety : This can be achieved through cyclization reactions involving catechol derivatives.
- Oxadiazole Formation : The reaction of the benzodioxole intermediate with various sulfonamide derivatives under acidic or basic conditions leads to the formation of the oxadiazole ring.
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. A study evaluating various synthesized compounds showed that several derivatives had notable activity against both Gram-positive and Gram-negative bacteria.
Compound | MIC (μg/mL) | Activity |
---|---|---|
3-(2H-1,3-benzodioxol-5-yl)-5-(4-methoxybenzenesulfonyl)methyl-1,2,4-oxadiazole | 110 | Moderate |
Diclofenac | 157 | Control |
The compound was found to have an MIC value comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Anti-inflammatory Activity
In vitro studies have shown that this compound exhibits anti-inflammatory effects. Compounds within this class have been tested for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. The IC50 values reported for similar compounds ranged from 100 to 150 μg/mL, suggesting a promising anti-inflammatory profile .
Antidiabetic Activity
Additionally, some oxadiazole derivatives have been evaluated for their antidiabetic properties. In vitro assays indicated that these compounds could enhance insulin sensitivity and lower blood glucose levels in diabetic models. Further studies are needed to elucidate the precise mechanisms involved .
The biological activities of oxadiazoles are often attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many oxadiazoles act as inhibitors of enzymes involved in inflammation and microbial resistance.
- Cell Signaling Modulation : These compounds may modulate signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
Case Studies
A notable case study involved testing a series of oxadiazole derivatives against various cancer cell lines. The results demonstrated that certain compounds exhibited cytotoxic effects on breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells. The study highlighted the potential for further development into anticancer therapies .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(4-methoxyphenyl)sulfonylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6S/c1-22-12-3-5-13(6-4-12)26(20,21)9-16-18-17(19-25-16)11-2-7-14-15(8-11)24-10-23-14/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFERYDCDLBJTPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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